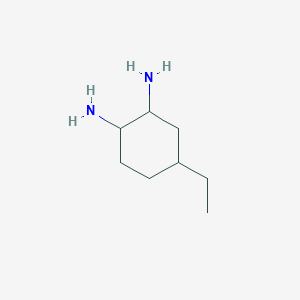
2-Bromo-3-propoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-propoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a propoxy group, and a naphthalene-1,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-propoxynaphthalene-1,4-dione typically involves the bromination of 3-propoxynaphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the naphthoquinone to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
化学反应分析
Types of Reactions
2-Bromo-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted naphthoquinones.
Reduction: Formation of hydroquinone derivatives.
Oxidation: Formation of higher oxidation state naphthoquinones.
科学研究应用
2-Bromo-3-propoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 2-Bromo-3-hydroxynaphthalene-1,4-dione
- 2-Bromo-3-methoxynaphthalene-1,4-dione
Uniqueness
2-Bromo-3-propoxynaphthalene-1,4-dione is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The propoxy group can also affect the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in research and industry.
属性
| 91270-13-2 | |
分子式 |
C13H11BrO3 |
分子量 |
295.13 g/mol |
IUPAC 名称 |
2-bromo-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChI 键 |
JWFOQJMZJMNMTP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





stannane](/img/structure/B14351820.png)
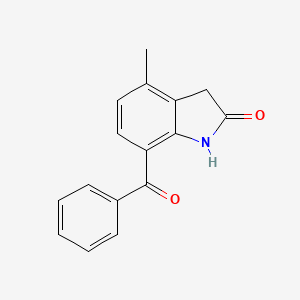
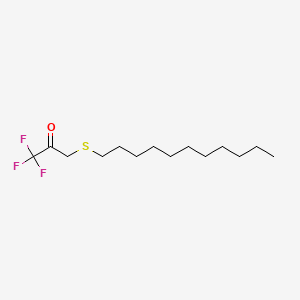

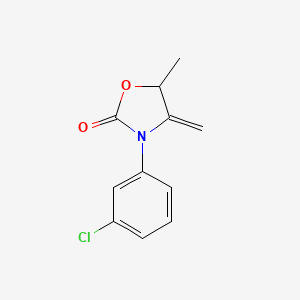
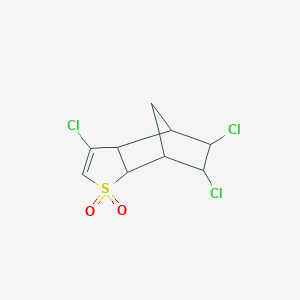
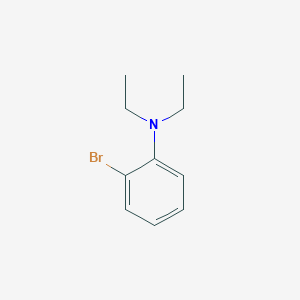
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
